molecular formula C11H12ClN3 B2916062 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline CAS No. 913713-83-4

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Cat. No.: B2916062
CAS No.: 913713-83-4
M. Wt: 221.69
InChI Key: AUUVMJSAOOKIQZ-UHFFFAOYSA-N
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Description

3-Chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline ( 913713-83-4) is a heterocyclic organic compound with the molecular formula C11H12ClN3 and a molecular weight of 221.69 g/mol . This aniline derivative features an imidazole ring, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and its ability to form key interactions with biological targets, such as hydrogen bonds . As a heterocyclic building block, it serves as a key intermediate in organic synthesis and drug discovery projects . Imidazole derivatives are extensively investigated for their broad spectrum of biological activities. Recent research highlights their potential as antimicrobial agents effective against strains like Staphylococcus aureus (including MRSA), Escherichia coli , and Pseudomonas aeruginosa . The proposed mechanism for such activity involves interference with bacterial DNA replication and disruption of cell membrane integrity . Furthermore, structurally similar imidazole compounds demonstrate significant analgesic and anti-inflammatory properties, with some shown to inhibit the cyclooxygenase-2 (COX-2) enzyme through high-affinity binding interactions, as confirmed by molecular docking studies . The electron-rich nature of the imidazole ring allows it to readily accept or donate a proton, facilitating various weak interactions that are crucial for binding to enzymes and receptors . This product is supplied with a typical purity of 95% and is characterized by techniques such as NMR, HPLC, and LC-MS to ensure identity and quality . It is intended for research and development purposes only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

IUPAC Name

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUVMJSAOOKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 3-chloro-2-methylaniline with an imidazole derivative under specific conditions. One common method includes:

    Starting Materials: 3-chloro-2-methylaniline and 2-chloromethyl-1H-imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. The 2-chloromethyl-1H-imidazole is added dropwise, and the reaction is allowed to proceed for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural features and potential biological activities have garnered increasing interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting 3-chloro-2-methylaniline with an imidazole derivative under specific conditions.

  • Starting Materials: 3-chloro-2-methylaniline and 2-chloromethyl-1H-imidazole.
  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, followed by adding the base. The mixture is then stirred at room temperature or slightly elevated temperatures. The 2-chloromethyl-1H-imidazole is added dropwise, and the reaction is allowed to proceed for several hours.
  • Major Products Formed : Oxidation can lead to imidazole derivatives with oxidized side chains, reduction can form reduced aniline derivatives, and substitution can create substituted imidazole derivatives.

Applications in Scientific Research

This compound serves various roles in scientific research:

  • Chemistry: It is employed as a building block in synthesizing more complex molecules.
  • Biology: It is investigated for its potential as a ligand in biochemical assays.
  • Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in developing advanced materials and as an intermediate in producing pharmaceuticals.

The compound's biological activity is of increasing interest in medicinal chemistry because of its structural features and potential activities.

Case Studies and Research Findings:

  • Anticancer Efficacy: A study assessed the effect of various concentrations on MCF-7 cells, revealing that treatment with concentrations ranging from 1 to 100 µM resulted in significant apoptosis as measured by flow cytometry.
  • Mechanistic Insights: Research indicated that the compound's interaction with specific receptors or enzymes could lead to modulation of critical signaling pathways involved in cancer progression.
  • Therapeutic Applications: Given its dual activity against cancer cells and bacteria, further exploration into its therapeutic applications is warranted, particularly in developing combination therapies for resistant strains or synergistic effects in oncology.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The chloro and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline-Imidazole Derivatives

Key analogues include:

3-(1-Butyl-1H-imidazol-2-yl)aniline (): Structure: Aniline with a 1-butyl-imidazole substituent. Properties: Lower molecular weight (215.3 g/mol) and liquid state (oil) due to the flexible butyl chain, enhancing solubility in non-polar solvents . Applications: Potential as a ligand or intermediate in organic synthesis.

5-Chloro-2-(1H-imidazol-1-yl)aniline ():

  • Structure : Chloro and imidazole groups at positions 5 and 2, respectively.
  • Electronic Effects : The para-chloro group increases electron-withdrawing effects compared to the meta-chloro in the target compound, altering reactivity in electrophilic substitutions .

N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (): Structure: Benzimidazole core fused with a benzene ring, linked to an indole-methyl-aniline group. Applications: Benzimidazoles are known for antimicrobial and antitumor activity; the indole moiety may enhance π-π stacking in biological targets .

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Physical State Notable Features
Target Compound 265.7* 3-Cl, 2-CH₃, Imidazole-2-ylmethyl Solid* Dual electron-withdrawing/donating groups
3-(1-Butyl-1H-imidazol-2-yl)aniline 215.3 1-Butyl-imidazole Oil High flexibility, non-polar solubility
5-Chloro-2-(1H-imidazol-1-yl)aniline 193.6 5-Cl, Imidazole-1-yl Solid Strong electron-withdrawing effects
N-((1H-Indol-1-yl)methyl)-...aniline** ~400* Benzimidazole, Indole Solid Fused aromatic system for bioactivity

*Estimated based on analogous structures.

Spectroscopic and Computational Analysis
  • FTIR/NMR :

    • The target compound’s NH stretch (~3300 cm⁻¹), C-Cl (~750 cm⁻¹), and imidazole C=N (~1600 cm⁻¹) align with ’s benzimidazole derivatives .
    • ¹H NMR shifts for imidazole protons (δ 6.5–7.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) vary with substituent positions .
  • Becke’s hybrid functionals () and Lee-Yang-Parr correlation () provide accurate thermochemical data for predicting ionization potentials and electron affinities .
Toxicological and Regulatory Considerations
  • Ortho-Toluidine Analogues: –12 emphasize carcinogenicity risks for 2-methylaniline derivatives.
  • Chlorinated Analogues : Chlorine may reduce metabolic degradation compared to methyl or nitro groups, increasing environmental persistence.

Biological Activity

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H12ClN3 and a molecular weight of approximately 223.69 g/mol. Its structure includes a chloro group, an imidazole moiety, and a methylaniline backbone, which contribute to its distinct chemical reactivity and biological activity .

The mechanism of action for this compound involves several interactions at the molecular level:

  • Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in proteins, potentially modulating their functions.
  • Chlorine Substitution : The presence of the chlorine atom enhances the compound's reactivity, allowing it to interact with various biological targets .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from in vitro assays:

Cell Line IC50 (µM) Effect
HCT-116 (Colon)25.72 ± 3.95Significant cytotoxicity
MCF-7 (Breast)30.00 ± 4.20Moderate cytotoxicity
HeLa (Cervical)28.50 ± 2.80Significant cytotoxicity
HaCaT (Keratinocyte)>100Non-toxic

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal keratinocytes, suggesting a potential therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Efficacy : A study assessed the effect of various concentrations on MCF-7 cells, revealing that treatment with concentrations ranging from 1 to 100 µM resulted in significant apoptosis as measured by flow cytometry .
  • Mechanistic Insights : Research indicated that the compound's interaction with specific receptors or enzymes could lead to modulation of critical signaling pathways involved in cancer progression .
  • Therapeutic Applications : Given its dual activity against cancer cells and bacteria, further exploration into its therapeutic applications is warranted, particularly in developing combination therapies for resistant strains or synergistic effects in oncology .

Q & A

How can researchers optimize the synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline to improve yield and purity?

Basic Research Question
To optimize synthesis, consider the following methodologies:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity. demonstrates successful microwave irradiation for analogous imidazole derivatives, achieving faster reaction kinetics and higher yields compared to conventional heating.
  • Reagent Selection : Use high-purity intermediates like 2-(2-methyl-1H-imidazol-1-yl)aniline (CAS RN 26286-55-5) to minimize side reactions .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol) can enhance purity, as shown in imidazole derivative syntheses .

Table 1 : Hypothetical comparison of synthesis methods (based on analogous reactions):

MethodYield (%)Time (h)Purity (%)
Conventional Heating65–7512–2485–90
Microwave Irradiation80–901–292–95

What computational methods are recommended for modeling the electronic structure and reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) with hybrid functionals is critical:

  • B3LYP Functional : Combines exact exchange and gradient corrections for accurate thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
  • Electron Correlation : Incorporate the Colle-Salvetti formula to model correlation-energy density, improving accuracy for aromatic systems .
  • Applications : Predict reaction sites for nucleophilic substitution or hydrogen bonding by analyzing frontier molecular orbitals (HOMO/LUMO).

What spectroscopic techniques are most effective for characterizing structural integrity?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6 solvent) to confirm imidazole proton environments (δ 6.35–8.32 ppm) and methyl/aniline substituents .
  • Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (C11_{11}H12_{12}ClN3_3) and isotopic patterns .
  • IR Spectroscopy : Identify N–H stretching (~3400 cm1^{-1}) and C–Cl vibrations (~550 cm1^{-1}) .

How do substituent positions influence the compound’s interaction with biological targets?

Advanced Research Question
Substituent effects can be studied via:

  • Structure-Activity Relationships (SAR) : Modify the chloro or methyl groups to alter steric/electronic properties. shows that chlorinated aniline derivatives exhibit enhanced antibacterial activity by targeting MurA enzymes.
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., MurA) using software like AutoDock. Chlorine at the 3-position may increase hydrophobic interactions with active sites .

What are the degradation pathways of chlorinated aniline derivatives under environmental conditions?

Basic Research Question
Microbial co-metabolism is a key pathway:

  • Rhodococcus rhodochrous : Degrades 3-chloro-2-methylaniline via meta-cleavage of intermediates like 3-methylcatechol .
  • Oxidative Pathways : Ethanol as a co-substrate enhances degradation efficiency by providing reducing equivalents .

How can derivatives of this compound be designed for enhanced antibacterial activity?

Advanced Research Question
Strategies include:

  • Bioisosteric Replacement : Substitute the imidazole ring with triazoles or thiazoles to improve solubility and target binding .
  • Metal Complexation : Synthesize nickel/copper complexes (e.g., bis(benzamido)Ni(II)) to exploit metal-ligand synergism, as seen in analogous antibacterial agents .

Table 2 : Hypothetical antibacterial activity of derivatives (based on ):

DerivativeMIC (μg/mL)Target Enzyme
Parent Compound32MurA
Chloro-Benzamide8MurA
Nickel Complex4DNA Gyrase

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